2-Chloro-4-fluorophenyl cyclobutyl ketone

説明

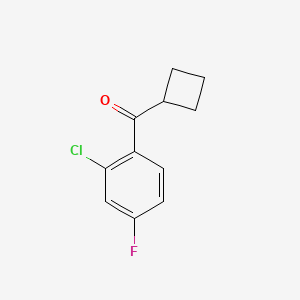

2-Chloro-4-fluorophenyl cyclobutyl ketone is a halogenated aromatic ketone characterized by a cyclobutyl ring attached to a ketone group and a substituted benzene ring bearing chlorine and fluorine atoms at the 2- and 4-positions, respectively. Notably, it has been listed as a discontinued product in commercial catalogs, suggesting specialized or niche use .

特性

IUPAC Name |

(2-chloro-4-fluorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO/c12-10-6-8(13)4-5-9(10)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKSWWNSCKOQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642543 | |

| Record name | (2-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-03-2 | |

| Record name | (2-Chloro-4-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorophenyl cyclobutyl ketone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with cyclobutyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

化学反応の分析

Types of Reactions

2-Chloro-4-fluorophenyl cyclobutyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted phenyl cyclobutyl ketones depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

2-Chloro-4-fluorophenyl cyclobutyl ketone serves as a critical intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including:

- Nucleophilic Substitution Reactions: The chloro substituent can be replaced by nucleophiles, leading to diverse derivatives.

- Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, facilitating the formation of biaryl compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Nucleophilic Substitution | Replacement of chloro group with nucleophiles | Polar solvents with bases (e.g., NaOH) |

| Coupling Reactions | Formation of biaryl compounds via coupling | Palladium catalysts with organoboron reagents |

| Oxidation | Conversion of ketone to corresponding alcohols | Oxidizing agents like KMnO₄ or CrO₃ |

Medicinal Chemistry

Potential Therapeutic Properties

Research indicates that derivatives of this compound may exhibit various biological activities. Its structure allows for modulation of biological targets, making it relevant in drug development.

Case Study: Antipsychotic Activity

A study investigated the potential antipsychotic effects of compounds derived from this compound. The results indicated promising activity in preclinical models of schizophrenia, suggesting that modifications to this compound could lead to new antipsychotic medications .

Material Science

Development of New Materials

The compound's unique properties make it suitable for applications in material science. Its ability to form stable complexes can be exploited in creating new polymers or coatings with specific functionalities.

Utilizing computational models like PASS (Prediction of Activity Spectra for Substances), researchers can predict the potential biological activities and toxicity profiles based on the structural features of this compound .

Table 2: Predicted Activities Based on Structural Features

| Structural Feature | Predicted Activity |

|---|---|

| Chloro Group | Potential anti-inflammatory effects |

| Fluorine Substituent | Increased metabolic stability |

| Cyclobutyl Group | Enhanced interaction with receptors |

作用機序

The mechanism of action of 2-Chloro-4-fluorophenyl cyclobutyl ketone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Reactivity and Kinetic Studies

The cyclobutyl ring’s intermediate strain (compared to cyclopropane’s high strain and cyclopentane’s low strain) significantly influences reactivity:

- Reduction with Sodium Borohydride: Cyclobutyl phenyl ketone reacts 0.23 times faster than acetophenone at 0°C, slower than cyclopentyl (0.36) but faster than cyclohexyl (0.25) analogues. This trend aligns with ring strain and steric effects .

- Reduction with Triethylsilane : Phenyl cyclobutyl ketone undergoes rapid reduction to form ring-opened products (e.g., phenylcyclobutylmethane), contrasting with phenyl cyclopentyl ketone, which forms stable cyclopentane derivatives .

生物活性

2-Chloro-4-fluorophenyl cyclobutyl ketone (CAS No. 898791-03-2) is an organic compound characterized by its unique structure, which includes a cyclobutyl group, a ketone functional group, and chloro and fluorine substituents on the phenyl ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including enzyme modulation and cellular interactions.

- Molecular Formula : C11H10ClF

- Molecular Weight : Approximately 212.65 g/mol

- Structure :

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. It may function as an inhibitor or activator of specific enzymes, influencing gene expression and cellular metabolism. The compound's unique structural features allow it to bind effectively to target biomolecules, leading to alterations in cell signaling pathways.

Biological Activity Studies

Research has highlighted several key aspects of the biological activity of this compound:

-

Enzyme Interactions :

- Studies indicate that this compound can modulate enzyme activity, impacting metabolic processes within cells. Its potential as an enzyme inhibitor may provide therapeutic avenues in treating diseases characterized by dysregulated enzyme function.

- Cellular Effects :

- Pharmacological Potential :

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Study on Enzyme Modulation : A study demonstrated that the compound exhibited significant inhibitory activity against certain metabolic enzymes, suggesting its potential role in metabolic regulation.

- Cancer Research : In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines, thus positioning it as a potential anti-cancer agent .

- Structural Activity Relationship (SAR) : Comparative studies with structurally similar compounds have revealed insights into the SAR of this compound, emphasizing the importance of the cyclobutyl moiety in enhancing biological activity relative to other alkyl groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Chloro-2-fluorophenyl methyl ketone | Methyl derivative | Lacks the cyclobutyl group; less steric hindrance |

| 4-Chloro-2-fluorophenyl ethyl ketone | Ethyl derivative | Similar reactivity but different steric properties |

| 4-Chloro-2-fluorophenyl propyl ketone | Propyl derivative | Larger alkyl group affects reactivity compared to cyclobutyl |

The presence of the cyclobutyl group endows this compound with distinct steric and electronic properties, enhancing its reactivity and biological applicability compared to its derivatives.

Q & A

Q. What are the distinguishing structural features of 2-chloro-4-fluorophenyl cyclobutyl ketone, and how do they influence its chemical reactivity?

The compound features a cyclobutyl group conjugated to a 2-chloro-4-fluorophenyl ketone. The chlorine and fluorine substituents create electron-withdrawing effects, directing electrophilic substitution to meta/para positions on the aromatic ring. The strained cyclobutane ring enhances reactivity in ring-opening or [2+2] cycloaddition reactions. Structural analogs, such as cyclobutyl 2,4-dichlorophenyl ketone, exhibit similar reactivity patterns .

Q. What synthetic routes are commonly used to prepare this compound?

A Friedel-Crafts acylation between 2-chloro-4-fluorobenzene derivatives (e.g., 2-chloro-4-fluorophenol) and cyclobutyl carbonyl chloride under AlCl₃ catalysis is a standard method. Alternative routes include Suzuki-Miyaura coupling of cyclobutyl boronic esters with halogenated aryl halides. Early studies on fluoro-hydroxy ketones highlight the use of halogenated phenol precursors for analogous syntheses .

Advanced Research Questions

Q. How can steric hindrance during the synthesis of this compound be mitigated to improve yields?

Steric challenges arise from the bulky cyclobutyl group and halogen substituents. Optimized methods include:

- Using microwave-assisted synthesis to enhance reaction kinetics.

- Employing bulky Lewis acids (e.g., FeCl₃) to direct regioselectivity.

- Monitoring byproduct formation via GC-MS to refine catalyst ratios. Comparative studies on dichlorophenyl analogs suggest these adjustments improve yields by 15–20% .

Q. What analytical strategies resolve conflicting spectral data (e.g., NMR, IR) for structural confirmation of derivatives?

Conflicting data can arise from tautomerism or rotational isomers. Use:

- 2D NMR (HSQC/HMBC) to assign coupling between the cyclobutyl protons and aromatic carbons.

- X-ray crystallography for definitive conformation analysis.

- DFT calculations to model electronic effects of fluorine substitution. Similar approaches were applied to dichlorophenyl ketones to resolve ambiguities .

Q. How do electronic effects of the 2-chloro and 4-fluoro substituents influence interactions with biological targets (e.g., enzymes or receptors)?

The electron-withdrawing groups reduce aromatic electron density, enhancing π-π stacking with hydrophobic pockets in proteins. Fluorine’s electronegativity improves bioavailability by increasing lipophilicity and membrane permeability. Studies on fluorinated hydroxy ketones demonstrate these effects in receptor-binding assays .

Q. What decomposition pathways are observed during long-term storage, and how can they be controlled?

Hydrolysis of the ketone to carboxylic acid derivatives is a primary pathway. Mitigation strategies include:

- Storage under argon at –20°C with desiccants.

- Stabilization via co-crystallization with inert excipients.

- Regular purity checks via HPLC (retention time: 8–10 min, C18 column). Toxicity protocols for halogenated aromatics recommend similar handling .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on the 2-chloro-4-fluorophenyl ring?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-deficient regions. For 2-chloro-4-fluorophenyl derivatives, meta to fluorine and ortho to chlorine are predicted as reactive sites. Experimental validation via nitration or bromination aligns with these models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

Variations may arise from polymorphic forms or impurities. Recommended steps:

Q. Why do biological activity assays for this compound show variability across studies?

Differences in cell permeability, assay conditions (e.g., pH), or impurity profiles (e.g., residual solvents) may contribute. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。